1-(2-fluorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-[(2-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a fluorophenyl group and a methylphenoxy group attached to a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzoimidazol-1-ylethanone
Uniqueness
1-[(2-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and methylphenoxy groups enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H19FN2O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C22H19FN2O/c1-16-10-12-18(13-11-16)26-15-22-24-20-8-4-5-9-21(20)25(22)14-17-6-2-3-7-19(17)23/h2-13H,14-15H2,1H3 |
InChI Key |
ILJDYSOYFIGXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Origin of Product |
United States |
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